molecular formula C14H14N2O2S2 B3014494 (4E)-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione CAS No. 338749-51-2

(4E)-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione

Cat. No.: B3014494
CAS No.: 338749-51-2
M. Wt: 306.4
InChI Key: CLMKLMVYNIEQEY-DTQAZKPQSA-N
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Description

(4E)-4-[2-(4-Methylphenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a heterocyclic compound featuring a thieno[2,3-b]thiopyran core with a 1,1-dione functional group and a (4-methylphenyl)hydrazin-ylidene substituent. The compound’s structure combines sulfur-containing heterocycles with a hydrazone moiety, which is often associated with biological activity, such as antimicrobial or anticancer properties.

Properties

IUPAC Name

N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-10-2-4-11(5-3-10)15-16-13-7-9-20(17,18)14-12(13)6-8-19-14/h2-6,8,15H,7,9H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMKLMVYNIEQEY-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C2CCS(=O)(=O)C3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C/2\CCS(=O)(=O)C3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves a multi-step process. One common method starts with the preparation of the thienothiopyran core, followed by the introduction of the hydrazine and methylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(4E)-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione: has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Core Frameworks: The target compound’s thienothiopyran core (sulfur-rich) contrasts with benzothiazine () and triazole () systems. The sulfur atoms in the thienothiopyran may enhance electron delocalization and stability compared to nitrogen-dominated cores .
  • Substituents : The 4-methylphenyl group in the target compound likely increases lipophilicity, improving membrane permeability compared to chlorine-substituted analogs (). However, chlorophenyl groups in triazole derivatives may offer stronger electron-withdrawing effects, influencing reactivity .

Biological Activity

The compound (4E)-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a thieno[2,3-b]thiopyran derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[2,3-b]thiopyran core structure with a hydrazine moiety, which is known to influence its biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. It is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer cell survival and proliferation.
  • Induction of Apoptosis : Studies indicate that treatment with this compound can lead to apoptosis in cancer cells, a critical mechanism for reducing tumor growth.

Biological Activity Against Cancer Cell Lines

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. Notably:

  • MDA-MB-231 and MCF-7 Cell Lines : The compound showed significant cytotoxicity in both triple-negative breast cancer (MDA-MB-231) and estrogen receptor-positive breast cancer (MCF-7) cell lines. The IC50 values were reported as low as 0.05 µM after 24 hours of treatment, indicating potent activity .

Summary of Cytotoxic Effects

Cell LineIC50 (µM)Treatment Duration
MDA-MB-2310.0524 hours
MCF-72.572 hours

Case Studies and Research Findings

A variety of research studies have been conducted to evaluate the biological effects and mechanisms of action of this compound:

  • Cytotoxicity and Apoptosis Induction : A study demonstrated that treatment with the compound resulted in decreased viability of MDA-MB-231 cells and induced apoptosis through activation of caspase pathways .
  • Metabolic Profiling : Metabolomic analyses revealed alterations in glycolytic and gluconeogenic pathways upon treatment with the compound, suggesting a significant impact on cellular metabolism .
  • Comparative Studies : When compared to other thieno derivatives, this compound exhibited superior potency against cancer cell lines due to enhanced lipophilicity and structural interactions within cellular environments .

Potential Therapeutic Applications

Given its promising biological activity, this compound has potential applications in:

  • Cancer Therapy : As a candidate for development into an anticancer drug targeting specific pathways involved in tumor growth.
  • Anti-inflammatory Agents : Its ability to modulate enzyme activity suggests potential use as an anti-inflammatory agent.

Q & A

Q. What statistical approaches validate reproducibility in synthetic yields across different laboratories?

  • Methodology :
  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, reaction time).
  • Inter-lab collaboration : Share protocols via platforms like Zenodo to standardize conditions .

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